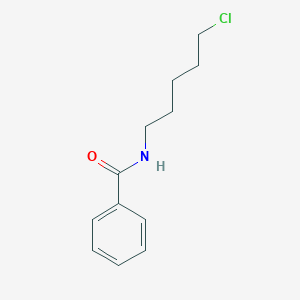

n-(5-Chloropentyl)benzamide

Description

Contextualizing Benzamides and Halogenated Alkanes in Contemporary Organic Chemistry

The utility of N-(5-Chloropentyl)benzamide is best understood by first considering the significance of its constituent functional groups: benzamides and halogenated alkanes.

Benzamides are a class of organic compounds derived from benzoic acid and an amine. wikipedia.org The amide bond is a cornerstone of organic and medicinal chemistry, found in a vast array of naturally occurring and synthetic molecules, including many pharmaceuticals. mdpi.com Benzamide (B126) derivatives are recognized as useful building blocks because their structure allows for the introduction of various substituents, enabling detailed structure-activity relationship studies. mdpi.com The synthesis of benzamides is a fundamental transformation in organic chemistry, with numerous methods developed for their preparation, including the direct conversion of arenes, reactions involving isocyanides, and interconversions of carboxylic acid derivatives. acs.orgnih.gov

Halogenated alkanes , also known as alkyl halides, are compounds in which one or more hydrogen atoms of an alkane have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). pressbooks.publibretexts.orgwikipedia.org This functional group is pivotal in synthetic organic chemistry. chemistrysteps.com The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows alkyl halides to participate in a wide range of substitution (e.g., SN2) and elimination reactions, making them essential precursors for introducing other functional groups into a molecule. chemistrysteps.com They can be synthesized from various starting materials, including alkanes, alkenes, and alcohols, through reactions like free radical halogenation and hydrohalogenation. wikipedia.orglibretexts.org

The combination of these two functional groups in a single molecule, as seen in this compound, creates a powerful synthetic tool.

This compound as a Versatile Synthetic Intermediate

One notable synthesis of this compound involves the von Braun reaction, where N-benzoylpiperidine is treated with phosphorus pentachloride. researchgate.netscispace.com Alternatively, it has been synthesized with excellent yields (97%) by reacting N-(5-hydroxypentyl)-3,5-dinitrobenzamide with thionyl chloride to replace the hydroxyl group with a chloride. nih.gov

The synthetic utility of this compound is demonstrated in its use as a key intermediate. For instance, it readily reacts with aromatic amines to produce N-aryl-N'-benzoylpentamethylenediamines. researchgate.net These products can then serve as precursors for the synthesis of more complex structures, such as seven-membered heterocyclic rings known as 1,3-diazepines. researchgate.netscispace.com In another application, the chlorine atom can be displaced by an azide (B81097) ion via an SN2 reaction to form N-(5-azidopentyl)-3,5-dinitrobenzamide in high yield. nih.gov This azide can then be further transformed, for example, into an amine via the Staudinger reaction. nih.gov

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClNO scitoys.com |

| CAS Number | 74098-30-9 epa.gov |

| Molecular Weight | 225.71 g/mol |

| Appearance | Solid |

| InChI Key | InChI=1S/C12H16ClNO/c13-9-5-2-6-10-14-12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15) |

Note: Data sourced from various chemical databases and literature. Physical properties like melting point and boiling point are not consistently reported.

Scope and Significance of Research on this compound

The significance of this compound in research stems directly from its bifunctional nature, which positions it as a valuable linker and intermediate in multi-step organic syntheses. Its ability to connect an aromatic benzoyl unit with another molecular fragment via its five-carbon chloroalkyl chain is a key feature exploited by synthetic chemists.

Research has primarily focused on its application as a precursor for more complex molecules. For example, its role in the synthesis of N-acyl-N´-arylpentamethylenediamines is a critical step toward the construction of 1,3-diazepines, a class of seven-membered nitrogen heterocycles that are of interest due to their potential pharmacological activities. scispace.com Furthermore, its use in synthesizing dinitrobenzamide derivatives highlights its utility in building molecules for biological screening. nih.gov The research into dinitrobenzamide compounds, for instance, is aimed at developing new agents to treat tuberculosis by targeting enzymes like decaprenylphosphoryl-β-d-ribose oxidase (DprE1). nih.gov

The compound's predictable reactivity at the C-Cl bond allows for controlled, stepwise assembly of target structures. This makes this compound a reliable tool for researchers aiming to create new diamine derivatives, heterocyclic systems, and other complex organic molecules for further study in materials science and medicinal chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| N-benzoylpiperidine |

| Phosphorus pentachloride |

| N-(5-hydroxypentyl)-3,5-dinitrobenzamide |

| Thionyl chloride |

| N-aryl-N'-benzoylpentamethylenediamines |

| 1,3-Diazepines |

| N-(5-azidopentyl)-3,5-dinitrobenzamide |

Structure

3D Structure

Properties

CAS No. |

74098-30-9 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(5-chloropentyl)benzamide |

InChI |

InChI=1S/C12H16ClNO/c13-9-5-2-6-10-14-12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15) |

InChI Key |

NJQCUAXRNDFCBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for N 5 Chloropentyl Benzamide

Classical Approaches to Benzamide (B126) Formation with Halogenated Chains

Traditional methods for forming the amide bond are foundational in organic synthesis. When applied to precursors containing a halogenated alkyl chain, these methods require careful consideration of potential side reactions and optimization of conditions to achieve the desired product.

Acylation Reactions Involving ω-Haloalkylamines: Challenges and Solutions

A direct and common method for the synthesis of N-(5-chloropentyl)benzamide is the acylation of 5-chloro-1-aminopentane with benzoyl chloride. While straightforward in principle, this reaction is often complicated by the bifunctional nature of the haloamine.

Challenges:

Intermolecular Side Reactions: The primary amine of one 5-chloro-1-aminopentane molecule can react with the chloro group of another, leading to the formation of dimers or oligomers. This is particularly prevalent under conditions that favor nucleophilic substitution.

Intramolecular Cyclization: Although less likely for a six-membered ring, there is a possibility of the amino group attacking the terminal carbon bearing the chlorine atom, which would lead to the formation of piperidine (B6355638) as a byproduct.

Reaction with the Amide Product: The newly formed this compound can also react with the starting amine, leading to byproducts.

Solutions:

To circumvent these challenges, the Schotten-Baumann reaction conditions are frequently employed. nih.govnih.govescholarship.orggoogle.comresearchgate.net This methodology utilizes a two-phase system, typically an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous solution of a base (such as sodium hydroxide). nih.govescholarship.org The benzoyl chloride resides in the organic phase, while the amine is deprotonated at the interface, making it a more potent nucleophile. The base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. nih.gov This technique minimizes side reactions by ensuring a high concentration of the acylation reaction at the interface and by immediately neutralizing the acidic byproduct.

| Challenge | Potential Side Product | Solution |

| Intermolecular Reaction | Dimer/Oligomer of 5-chloro-1-aminopentane | Schotten-Baumann conditions |

| Intramolecular Cyclization | Piperidine | Controlled reaction temperature, Schotten-Baumann conditions |

| Reaction with Product | N,N'-(pentane-1,5-diyl)bis(benzamide) | Slow addition of benzoyl chloride, maintaining a low concentration of the acylating agent |

Application of the Von Braun Reaction to Precursors

The Von Braun reaction provides an alternative, albeit less common, route for the formation of halogenated amides through the cleavage of cyclic tertiary amines. In the context of this compound synthesis, this would involve the ring-opening of a suitable N-acyl piperidine derivative.

The classical Von Braun reaction utilizes cyanogen (B1215507) bromide to cleave tertiary amines. However, a related degradation, sometimes referred to as the von Braun-Brückner-Ritter reaction, employs phosphorus pentachloride (PCl5) to open N-acyl cyclic amines. For instance, the reaction of N-benzoylpiperidine with phosphorus pentachloride at elevated temperatures results in the cleavage of the piperidine ring to yield this compound. This reaction proceeds through the formation of an iminium chloride intermediate, which is then attacked by a chloride ion, leading to the opening of the ring.

While this method is effective, the use of harsh reagents like phosphorus pentachloride and the high temperatures required can limit its applicability, especially for substrates with sensitive functional groups.

Direct Halogenation Strategies on Amide Scaffolds

An alternative to building the molecule with the chloroalkane chain already in place is to introduce the chlorine atom onto a pre-formed N-alkylbenzamide scaffold. This approach relies on the selective halogenation of a C-H bond on the alkyl chain.

Challenges:

Regioselectivity: The primary challenge in this strategy is controlling the position of chlorination on the pentyl chain. Radical chlorination can often lead to a mixture of isomers, with substitution occurring at various positions along the chain. manchester.ac.uk

Over-halogenation: The reaction conditions must be carefully controlled to prevent the introduction of multiple chlorine atoms onto the alkyl chain.

Solutions:

Modern synthetic methods have enabled more selective C-H functionalization. Site-selective chlorination of aliphatic C-H bonds can be achieved using N-chloroamides under photochemical conditions. nih.gov These reactions proceed via amidyl radicals, which can exhibit greater selectivity compared to chlorine radicals. manchester.ac.uk The selectivity is often directed by steric and electronic factors, allowing for a higher degree of control over the position of chlorination. For N-pentylbenzamide, the electron-withdrawing effect of the amide group can influence the reactivity of the C-H bonds along the chain, potentially favoring chlorination at positions away from the nitrogen atom.

| Reagent | Conditions | Selectivity |

| N-Chlorosuccinimide (NCS) / Light | Photochemical | Can be influenced by steric and electronic factors of the substrate |

| Sulfuryl Chloride (SO2Cl2) / Radical Initiator | Thermal or Photochemical | Generally less selective, can lead to mixtures |

Targeted Synthesis via Substitution Reactions

These methods focus on constructing the this compound molecule by forming the carbon-chlorine bond or the nitrogen-carbon bond in a targeted manner.

Nucleophilic Substitution of Hydroxyl Groups by Chloride

This approach involves the synthesis of a precursor molecule, N-(5-hydroxypentyl)benzamide, followed by the conversion of the terminal hydroxyl group to a chloride. This two-step process offers a high degree of control and is a common strategy in organic synthesis.

The precursor, N-(5-hydroxypentyl)benzamide, can be readily synthesized by the acylation of 5-amino-1-pentanol (B144490) with benzoyl chloride, often under Schotten-Baumann conditions to protect the hydroxyl group from reacting.

Once the hydroxy amide is obtained, the hydroxyl group can be converted to a chloride using a variety of standard chlorinating agents. Thionyl chloride (SOCl2) is a common choice for this transformation, as it produces gaseous byproducts (SO2 and HCl) that are easily removed from the reaction mixture. researchgate.netderpharmachemica.comsemanticscholar.org Other reagents such as phosphorus pentachloride (PCl5) or oxalyl chloride can also be employed.

| Chlorinating Agent | Typical Conditions | Byproducts |

| Thionyl Chloride (SOCl2) | Reflux in an inert solvent (e.g., DCM, toluene) | SO2(g), HCl(g) |

| Phosphorus Pentachloride (PCl5) | Inert solvent at room temperature or gentle heating | POCl3, HCl(g) |

| Oxalyl Chloride ((COCl)2) | Inert solvent, often with a catalytic amount of DMF | CO(g), CO2(g), HCl(g) |

Strategic Incorporation of the Chloropentyl Moiety

This strategy involves the formation of the N-C bond between benzamide and a pre-functionalized 5-chloropentyl unit. A common approach is the N-alkylation of benzamide with a suitable electrophile, such as 1-bromo-5-chloropentane (B104276) or 1,5-dichloropentane. nih.govnih.govchemrxiv.org

The reaction is typically carried out in the presence of a base to deprotonate the benzamide, forming a nucleophilic amide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). chemrxiv.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used.

Challenges:

N- vs. O-alkylation: The amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can be a competing side reaction.

Reactivity of the Electrophile: In the case of 1,5-dichloropentane, there is a possibility of reaction at both ends of the molecule, potentially leading to the formation of a di-benzamide-substituted pentane. Using a more reactive halogen, such as bromine, on one end (e.g., 1-bromo-5-chloropentane) can provide better selectivity for the initial alkylation step.

| Electrophile | Base | Solvent | Potential Byproducts |

| 1-Bromo-5-chloropentane | NaH, K2CO3 | DMF, Acetonitrile | O-alkylated product |

| 1,5-Dichloropentane | Cs2CO3, NaH | DMF | N,N'-(pentane-1,5-diyl)bis(benzamide) |

Emerging Synthetic Routes and Catalytic Systems

Recent advancements in synthetic organic chemistry have led to the development of innovative techniques that accelerate reaction rates and enhance product yields. These methods often employ alternative energy sources or novel catalytic systems to overcome the limitations of conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amidation reactions. rasayanjournal.co.in The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. rasayanjournal.co.inresearchgate.net This enhanced efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

In the context of benzamide synthesis, microwave irradiation has been successfully employed for the acylation of amines. rasayanjournal.co.in For the synthesis of this compound, this would involve the reaction of benzoyl chloride with 5-chloro-1-aminopentane. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the general principles of MAOS for amide bond formation are well-established. For instance, N-acylations of secondary amines with isocyanates in dichloromethane under microwave irradiation have been reported to yield the product in as high as 94% yield within 8–10 minutes. rasayanjournal.co.in

The efficiency of microwave-assisted amidation can be influenced by various factors, including the choice of solvent, the presence of a catalyst, and the microwave power and temperature. In some cases, solvent-free conditions can be employed, further enhancing the green credentials of this technique. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Amidation Reactions

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) (Microwave) |

|---|---|---|---|

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99 |

| N-Acylation | Several hours | 8-10 minutes | 94 |

| Amide synthesis from carboxylic acid and amine | Several hours | 2 hours | 89-95 |

This table presents generalized data from various sources on amide synthesis and is intended for illustrative purposes. rasayanjournal.co.innih.gov

A novel and promising approach for the formation of amide bonds involves the use of halogen-bonding mediation. rsc.org This strategy utilizes the ability of a halogen atom to act as a Lewis acid and interact with a Lewis base, thereby activating a carboxylic acid for nucleophilic attack by an amine. This method represents a significant advancement in amide bond formation, a fundamental reaction in organic chemistry. rsc.org

The first successful halogen-bonding-mediated synthesis of amides was achieved using a coupling system composed of N-iodosuccinimide (NIS), 1,4-diazabicyclo[2.2.2]octane (DABCO), and an N-heterocyclic carbene (NHC) precursor. rsc.org This system was shown to be effective for the synthesis of a variety of amides from carboxylic acids and amines in good to excellent yields. rsc.org

The proposed mechanism involves the formation of a 2-iodobenzimidazolium intermediate from the interaction of the NHC precursor and NIS. This intermediate then activates the carboxylic acid, forming a reactive acyloxybenzimidazolium intermediate. Subsequent attack by the amino group of an amine leads to the formation of the desired amide. rsc.org

This methodology holds significant potential for the synthesis of analogues of this compound. By varying the carboxylic acid and amine starting materials, a diverse library of related compounds could be generated. For instance, substituted benzoic acids could be reacted with 5-chloro-1-aminopentane to produce this compound analogues with different substituents on the phenyl ring. Similarly, different haloalkylamines could be used to modify the alkyl chain. The mild reaction conditions and high yields associated with this method make it an attractive option for the synthesis of novel benzamide derivatives. rsc.org

Table 2: Key Components of Halogen-Bonding Mediated Amidation

| Component | Role |

|---|---|

| N-Iodosuccinimide (NIS) | Halogen-bond donor source |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Base |

| N-Heterocyclic Carbene (NHC) Precursor | Forms the catalytic species |

| Carboxylic Acid | Acyl donor |

| Amine | Nucleophile |

This table is based on the general methodology for halogen-bonding-mediated amidation. rsc.org

Chemical Reactivity and Mechanistic Studies of N 5 Chloropentyl Benzamide

Nucleophilic Substitution Reactions at the Chloropentyl Moiety

The terminal chlorine atom on the pentyl chain of N-(5-chloropentyl)benzamide serves as a leaving group, making the terminal carbon atom susceptible to nucleophilic attack. This reactivity is fundamental to the functionalization of the alkyl chain.

Formation of Azide (B81097) Derivatives via SN2 Pathways

The reaction of this compound with sodium azide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the azide ion (N₃⁻), a potent nucleophile, displaces the chloride ion to form N-(5-azidopentyl)benzamide. This transformation is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to enhance the nucleophilicity of the azide ion and facilitate the SN2 mechanism. The reaction proceeds via a backside attack on the carbon atom bonded to the chlorine, leading to an inversion of configuration at that center, although in this achiral substrate, this has no stereochemical consequence.

The resulting N-(5-azidopentyl)benzamide is a key intermediate for further synthetic manipulations. The azide group can be readily reduced to a primary amine, which can then participate in a variety of subsequent reactions, including intramolecular cyclization.

Table 1: Representative Conditions for the Synthesis of N-(5-azidopentyl)benzamide

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | Sodium Azide | DMF | 80-100 | 12-24 | >90 |

Reactions with Various Nucleophiles for Chain Functionalization

Beyond the azide ion, the chloropentyl moiety of this compound can react with a diverse range of nucleophiles to introduce various functional groups at the terminus of the alkyl chain. This versatility allows for the synthesis of a wide array of derivatives with tailored properties. Examples of such nucleophiles include primary and secondary amines, thiols, and cyanide ions. These reactions typically follow an SN2 pathway, similar to the azidation reaction, and the choice of solvent and reaction conditions is crucial for optimizing the yield and minimizing side reactions, such as elimination.

The functionalized products obtained from these reactions can serve as precursors for more complex molecular architectures, including the synthesis of open-chain and heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Cyclization Reactions and Ring Formation

The strategic placement of the benzamide (B126) nitrogen and the terminal electrophilic carbon in this compound and its derivatives facilitates intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems.

Intramolecular Cyclization to Form Nitrogen Heterocycles

Intramolecular cyclization is a powerful strategy for the construction of cyclic molecules, and this compound derivatives are well-suited substrates for such transformations. The benzamide nitrogen, after deprotonation or activation, can act as an internal nucleophile, attacking the electrophilic carbon at the end of the pentyl chain.

Following the conversion of the terminal chloride to a primary amine (via the azide intermediate), the resulting N-(5-aminopentyl)benzamide can undergo intramolecular cyclization. Under appropriate conditions, typically involving activation of the benzamide moiety, the newly introduced primary amine can act as a nucleophile, attacking the carbonyl carbon of the benzamide. This can lead to the formation of a seven-membered ring. However, to form an eight-membered hexahydrodiazocine ring system, a different synthetic strategy is often employed where the benzamide nitrogen participates in the cyclization. For instance, after N-alkylation of the benzamide nitrogen with a suitable electrophile, subsequent intramolecular reaction with the terminal amine can lead to the desired eight-membered ring. While direct cyclization of this compound itself is challenging due to the lower nucleophilicity of the amide nitrogen, its derivatives are valuable precursors.

This compound serves as a precursor for the synthesis of cyclic amidines and their corresponding amidinium salts. A common strategy involves the conversion of the benzamide into a more reactive species, such as an imidoyl chloride, by treatment with a reagent like phosphorus pentachloride or oxalyl chloride. The imidoyl chloride is a highly electrophilic intermediate.

Subsequent intramolecular reaction of the imidoyl chloride with a tethered nucleophile, which can be introduced by substitution of the terminal chloride, leads to cyclization. For example, if the terminal chloride is replaced by an amino group, intramolecular attack of the amine onto the imidoyl chloride carbon will form a cyclic amidine. Protonation or alkylation of the resulting cyclic amidine yields the corresponding amidinium salt. These cyclic amidinium salts are of interest as precursors to N-heterocyclic carbenes and as components in ionic liquids.

Table 2: Key Intermediates and Products in the Reactivity of this compound

| Starting Material | Key Intermediate | Final Product | Reaction Type |

| This compound | N-(5-azidopentyl)benzamide | N-(5-aminopentyl)benzamide | SN2, Reduction |

| This compound | Imidoyl chloride derivative | Cyclic Amidine | Intramolecular Cyclization |

| Cyclic Amidine | - | Cyclic Amidinium Salt | Protonation/Alkylation |

Influence of Reaction Conditions on Cyclization Outcomes

Research into analogous intramolecular cyclizations has demonstrated the profound effect of the solvent on the reaction's success. Polar aprotic solvents are generally favored as they can solvate the cation of the base without strongly solvating the amide anion, thus enhancing its nucleophilicity. Studies on similar systems have shown that solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) provide superior yields compared to less polar or protic solvents. For instance, optimization studies on related haloalkylamides have shown that DMF can lead to yields as high as 82%, while acetonitrile also performs well. In contrast, solvents such as toluene (B28343), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are considered less favorable for this type of reaction, resulting in significantly lower yields.

The choice of base is also crucial. A base that is strong enough to deprotonate the amide NH group but is non-nucleophilic is preferred to avoid side reactions. Common bases used for such cyclizations include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and triethylamine (B128534) (TEA). The reaction temperature is another key parameter; while some cyclizations can proceed at room temperature, heating is often required to achieve a reasonable reaction rate.

The following interactive table summarizes findings from optimization studies on a closely related intramolecular cyclization reaction, illustrating the impact of different solvents on the product yield.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | N,N-Dimethylformamide (DMF) | Triethylamine (TEA) | 70 | 82 |

| 2 | Acetonitrile | Triethylamine (TEA) | 70 | 70 |

| 3 | Toluene | Triethylamine (TEA) | 70 | Poor |

| 4 | Dichloromethane (DCM) | Triethylamine (TEA) | 70 | Poor |

| 5 | Tetrahydrofuran (THF) | Triethylamine (TEA) | 70 | Poor |

Transformations of the Amide Linkage

The amide bond in this compound, while generally stable, can undergo several important transformations, including reduction to the corresponding amine or cleavage through hydrolysis.

Reductions to Corresponding Amines

The reduction of the carbonyl group within the amide linkage of this compound yields the corresponding secondary amine, N-(5-chloropentyl)benzylamine. This transformation is a powerful tool in organic synthesis for converting amides into amines. The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). libretexts.orglibretexts.org

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the amide. libretexts.org This forms a tetrahedral intermediate. The aluminum coordinates to the oxygen atom, making it a good leaving group. Subsequently, the C-O bond is cleaved, and a second hydride ion attacks the resulting iminium ion intermediate. An aqueous workup step then protonates the resulting amine to give the final product. stackexchange.com This reduction completely removes the carbonyl oxygen, converting the C=O group to a CH₂ group. youtube.com

Hydrolysis and Amide Exchange Reactions

Hydrolysis: The amide bond of this compound can be cleaved by hydrolysis under either acidic or basic conditions to yield benzoic acid and 5-chloropentan-1-amine. Amide hydrolysis is typically slower than ester hydrolysis due to the greater resonance stabilization of the amide bond. arkat-usa.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfers, the amine (5-chloropentan-1-amine) is eliminated as a leaving group, which is subsequently protonated under the acidic conditions to form an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon. uregina.ca This forms a tetrahedral intermediate. The breakdown of this intermediate to expel the amide anion is the rate-determining step. researchgate.net The resulting carboxylate and amine are formed. This process is often challenging and may require harsh conditions like elevated temperatures. arkat-usa.orgresearchgate.net

Amide Exchange Reactions: Amide exchange, or transamidation, involves replacing the amine portion of an amide with a different amine. These reactions are generally difficult and less common than ester transesterification. The stability of the amide bond and the poor leaving group ability of the amide anion make direct displacement challenging. While some specialized catalytic systems exist for such transformations, they are not as straightforward as hydrolysis or reduction.

Theoretical and Computational Investigations of Reactivity

Computational chemistry provides powerful insights into the reactivity of this compound, allowing for detailed examination of reaction mechanisms, intermediates, and transition states that may be difficult to observe experimentally.

Mechanistic Pathways of Key Transformations

Density Functional Theory (DFT) is a prominent computational method used to investigate the mechanistic pathways of reactions involving benzamide derivatives. nih.govrsc.org By calculating the potential energy surface, researchers can map the energetic landscape of a reaction, identifying the most favorable pathway from reactants to products.

For instance, in the alkaline hydrolysis of N-substituted benzamides, computational studies have elucidated the mechanism involving two distinct free energy barriers: the formation of a tetrahedral adduct and its subsequent cleavage. researchgate.net These studies have shown that the rate-determining step is associated with the second transition state, which involves the breaking of the C-N amide bond. researchgate.net Similarly, DFT calculations can be applied to the intramolecular cyclization reaction. This would involve modeling the deprotonation of the amide, the subsequent nucleophilic attack on the alkyl chloride, and the departure of the chloride ion. The calculations would identify the transition state for the ring-forming step and determine its activation energy, providing a theoretical basis for the observed reaction rates under different conditions.

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling is instrumental in characterizing the geometry and energetics of short-lived species such as reaction intermediates and transition states. For reactions involving benzamide derivatives, DFT methods like B3LYP have been successfully used to compute these structures. nih.govresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) of the reaction can be determined. nih.gov For the cyclization of this compound, computational modeling could precisely define the geometry of the SN2 transition state, showing the simultaneous bond-forming (N-C) and bond-breaking (C-Cl) processes.

Similarly, the structures of intermediates, such as the tetrahedral adducts formed during hydrolysis, can be fully optimized to understand their stability. researchgate.net Molecular electrostatic potential (MESP) maps can also be generated to visualize the electron density distribution and predict sites of nucleophilic or electrophilic attack, further clarifying the molecule's reactivity. scispace.com

N 5 Chloropentyl Benzamide As a Key Synthetic Precursor

Construction of Complex Nitrogenous Scaffolds

The unique structure of N-(5-chloropentyl)benzamide, featuring a protected amine and a reactive alkyl halide, provides an ideal platform for the synthesis of complex nitrogenous scaffolds. The benzamide (B126) group serves as a stable protecting group for the primary amine, allowing the chloropentyl chain to undergo various nucleophilic substitution reactions. Subsequent deprotection of the benzamide reveals the primary amine, which can then be further functionalized. This sequential reactivity is fundamental to its utility in constructing elaborate molecules.

Synthesis of Selectively N,N'-di- and N,N,N'-trisubstituted Pentamethylenediamines

While direct literature detailing the synthesis of selectively N,N'-di- and N,N,N'-trisubstituted pentamethylenediamines starting specifically from this compound is not abundant, the synthetic strategy can be inferred from established chemical principles. The process would logically begin with the nucleophilic substitution of the chloride in this compound with a primary or secondary amine. This initial step would yield a secondary or tertiary amine at one end of the pentyl chain, while the other nitrogen atom remains protected as a benzamide.

Following this N-alkylation, the benzoyl protecting group can be removed under hydrolytic conditions (acidic or basic) to liberate the primary amine, resulting in an N-substituted 1,5-pentanediamine. This intermediate can then undergo further selective alkylation or acylation at the newly freed primary amine to introduce a second, different substituent. To achieve N,N,N'-trisubstitution, one would start with an N-substituted pentamethylenediamine (where one nitrogen is already tertiary) and then proceed with the benzamide protection, chlorination, and subsequent substitution sequence.

A general industrial method for preparing N,N'-dialkylalkanediamines involves reacting a dihaloalkane with an excess of a lower alkylamine. google.com This process, however, often leads to a mixture of products, including cyclic byproducts and polyalkylated species. The use of a protecting group strategy, as would be employed with this compound, allows for a more controlled and selective synthesis of unsymmetrically substituted diamines.

Derivatization to Aminoamides

This compound is a valuable precursor for the synthesis of more complex aminoamides. The terminal chloro group can be readily displaced by a variety of nitrogen nucleophiles, including amino acid esters or other amide-containing moieties. This reaction extends the carbon chain and introduces new functional groups.

For instance, the chloro group can be converted to an azide (B81097) (N₃) group through nucleophilic substitution. The resulting N-(5-azidopentyl)benzamide can then be reduced to N-(5-aminopentyl)benzamide. This primary amine can subsequently be coupled with a carboxylic acid to form a new amide bond, yielding a molecule with two distinct amide functionalities. This strategy is particularly useful in medicinal chemistry for the synthesis of compounds that can mimic or interact with biological systems.

Integration into Diverse Molecular Architectures

The reactivity of this compound allows for its incorporation into a wide array of molecular structures, serving as a key building block for more complex derivatives.

Precursor in the Synthesis of Substituted Dinitrobenzamide Derivatives

A notable application of an analogous precursor is in the synthesis of N-(5-chloropentyl)-3,5-dinitrobenzamide. In a documented synthesis, the precursor alcohol, N-(5-hydroxypentyl)-3,5-dinitrobenzamide, is treated with thionyl chloride in toluene (B28343) with a catalytic amount of DMF to replace the hydroxyl group with a chloride, affording the target compound in high yield (97%).

This chlorinated intermediate is a key stepping stone for further derivatization. For example, it can undergo a subsequent SN2 reaction with sodium azide to produce N-(5-azidopentyl)-3,5-dinitrobenzamide, also in excellent yield. This azide can then be converted to a primary amine via a Staudinger reaction, which can be further acylated to introduce other molecular fragments. This synthetic route highlights the utility of the chloropentyl moiety as a reactive handle for building more complex molecules, particularly those with potential biological activity.

Role in the Preparation of Specific Halogenated Benzamide Derivatives for Research

This compound and its analogs are utilized in the development of specific halogenated benzamide derivatives for research purposes, particularly in the field of medicinal chemistry. The chloropentyl chain can act as a linker to connect the benzamide pharmacophore to other cyclic or aromatic systems. The presence of the halogen allows for further chemical modifications, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies. For example, various substituted benzamides have been synthesized and evaluated for their potential as neuroleptic agents. nih.gov

Analog Synthesis and Structural Diversification for Chemical Research

The structural framework of this compound makes it an excellent scaffold for analog synthesis and structural diversification. The reactivity of the terminal chlorine atom allows for the introduction of a wide variety of functional groups and molecular fragments. This versatility is exploited in the generation of compound libraries for high-throughput screening in drug discovery and for the development of molecular probes to investigate biological processes.

An example of its application in this area is the synthesis of analogs of known bioactive molecules. For instance, a compound known as "UR-144 N-(5-chloropentyl) analog" is available for research and forensic applications. This suggests that the N-(5-chloropentyl) moiety is used to modify a parent compound (UR-144, a synthetic cannabinoid) to probe the effects of this specific substitution on its biological activity. Such analogs are crucial for understanding the pharmacophore of a drug and for developing new compounds with improved properties.

The ability to readily modify the this compound structure allows researchers to systematically alter the steric and electronic properties of the resulting molecules. This systematic modification is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's affinity for its biological target, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis of N-(5-chloropentyl) Analogues of Indole (B1671886)/Indazole Carboxamides for Chemical Characterization

The synthesis of N-(5-chloropentyl) analogues of indole and indazole carboxamides is a key area of research, often aimed at producing compounds for chemical and pharmacological evaluation, including those related to synthetic cannabinoid receptor agonists. frontiersin.org this compound can be envisioned as a precursor in these synthetic pathways. A common strategy involves utilizing the reactive chloropentyl group to alkylate the nitrogen atom of an indole or indazole ring system.

The general synthetic approach begins with an appropriate indole or indazole ester as the starting material. This heterocyclic core is N-alkylated using a suitable 5-chloropentyl source, which can be derived from or is analogous to this compound. Following alkylation, the ester group is hydrolyzed to the corresponding carboxylic acid. The final step involves an amide coupling reaction between the carboxylic acid and a desired amine, facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). mdpi.com This modular synthesis allows for the creation of a diverse library of compounds for characterization.

For instance, to synthesize an analogue like N-adamantyl-1-(5-chloropentyl)-1H-indazole-3-carboxamide, one would start with ethyl 1H-indazole-3-carboxylate. The indazole nitrogen would be alkylated with a 5-chloropentyl group. After hydrolysis of the ethyl ester to the carboxylic acid, the resulting acid is coupled with adamantanamine to yield the final product. The characterization of these synthesized analogues typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity. frontiersin.orgnih.gov

Table 1: Representative N-(5-chloropentyl) Indole/Indazole Carboxamide Analogues

| Compound Name | Core Scaffold | Amide Moiety | Synthetic Route Highlights |

|---|---|---|---|

| N-(Adamantan-1-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | Indazole-3-carboxamide | Adamantyl | N-alkylation of indazole ester, followed by hydrolysis and amide coupling. frontiersin.orgmdpi.com |

| 1-(5-Chloropentyl)-N-(1-methoxy-3,3-dimethyl-1-oxobutan-2-yl)-1H-indole-3-carboxamide | Indole-3-carboxamide | L-tert-leucine methyl ester | N-alkylation of indole ester, hydrolysis, and subsequent amide coupling. mdpi.comnih.gov |

| N-Cyclohexyl-1-(5-chloropentyl)-1H-indazole-3-carboxamide | Indazole-3-carboxamide | Cyclohexyl | N-alkylation of indazole followed by activation of the carboxyl group and reaction with cyclohexylamine. nih.gov |

Structure-Activity Relationship Studies Focused on Synthetic Variations

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity, guiding the design of more potent and selective compounds. For analogues derived from this compound, SAR investigations focus on modifying different parts of the molecule: the indole/indazole core, the N-alkyl chain (the 5-chloropentyl group), and the carboxamide substituent.

The N-Alkyl Chain: The length and composition of the N-alkyl chain are critical determinants of activity, particularly for compounds targeting cannabinoid receptors. nih.gov

Chain Length: Studies on related compounds have shown that a pentyl chain often confers optimal potency at the CB1 receptor. Increasing or decreasing the chain length can lead to a significant drop in affinity and efficacy. nih.gov

Terminal Halogen: The presence of a terminal halogen, such as the chlorine in the 5-chloropentyl group, can modulate the compound's properties. In many synthetic cannabinoids, a terminal fluorine is used to enhance metabolic stability and potency. nih.gov The chlorine atom, being larger and more lipophilic than fluorine, would be expected to influence receptor binding and pharmacokinetics differently. This modification allows for fine-tuning of the molecule's interaction with the receptor.

The Carboxamide Moiety: The substituent attached to the carboxamide nitrogen plays a vital role in receptor interaction.

Bulk and Lipophilicity: Bulky and lipophilic groups, such as adamantyl or tert-butyl, often result in high-potency agonists. frontiersin.org The specific shape and size of this group must be complementary to the binding pocket of the target receptor. For example, replacing a smaller group with a larger, more rigid one like adamantane (B196018) can lock the molecule into a more favorable binding conformation.

The Heterocyclic Core: The nature of the core ring system (e.g., indole vs. indazole) also dictates the compound's pharmacological profile.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Structural Modification | Effect on Biological Activity | Rationale / Example |

|---|---|---|

| N-Alkyl Chain | ||

| Varying Chain Length | A five-carbon chain is often optimal for high affinity at cannabinoid receptors. nih.gov | Shorter or longer chains may not position the molecule correctly within the receptor's binding site. |

| Terminal Halogenation (Cl) | Can influence potency, selectivity, and metabolic stability. nih.gov | The electronegativity and size of the halogen alter interactions with the receptor and susceptibility to enzymatic degradation. |

| Carboxamide Group | ||

| Bulky Substituents | Increased bulk (e.g., adamantyl, tert-butyl) often enhances receptor affinity and agonist potency. frontiersin.org | Fills a hydrophobic pocket in the receptor, leading to stronger binding interactions. |

| Heterocyclic Core |

These SAR studies, enabled by the synthetic versatility of precursors like this compound, are fundamental to the rational design of new chemical entities with tailored pharmacological profiles.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of N-(5-Chloropentyl)benzamide, distinct signals are expected for the protons of the aromatic benzoyl group and the aliphatic 5-chloropentyl chain. The aromatic protons typically appear in the downfield region (δ 7.4-7.8 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons ortho to the carbonyl group are expected to be the most deshielded. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The protons on the alkyl chain would appear further upfield, with the methylene (B1212753) group adjacent to the electron-withdrawing amide nitrogen (C1'-H) being more deshielded than the others, and the methylene group adjacent to the chlorine atom (C5'-H) also showing a characteristic downfield shift.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho-H) | ~7.8 | d (doublet) | 2H |

| Aromatic (meta, para-H) | ~7.4-7.5 | m (multiplet) | 3H |

| Amide (N-H) | ~6.5-8.0 | br s (broad singlet) | 1H |

| C5'-H₂ (CH₂-Cl) | ~3.55 | t (triplet) | 2H |

| C1'-H₂ (CH₂-NH) | ~3.40 | q (quartet) | 2H |

| C4'-H₂ | ~1.80 | p (pentet) | 2H |

| C2'-H₂ | ~1.65 | p (pentet) | 2H |

| C3'-H₂ | ~1.45 | p (pentet) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, nine distinct signals are anticipated. The carbonyl carbon of the amide group is expected to be the most downfield signal (δ ~167 ppm). The aromatic carbons will appear between δ 127-134 ppm. The aliphatic carbons of the pentyl chain will be found in the upfield region, with the carbon bonded to chlorine (C5') appearing around δ 45 ppm and the carbon bonded to the nitrogen (C1') around δ 40 ppm.

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~167 |

| Aromatic (ipso-C) | ~134 |

| Aromatic (para-C) | ~131 |

| Aromatic (meta-C) | ~128 |

| Aromatic (ortho-C) | ~127 |

| C5' (CH₂-Cl) | ~45 |

| C1' (CH₂-NH) | ~40 |

| C4' | ~32 |

| C2' | ~29 |

| C3' | ~24 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, strong cross-peaks would be expected between the adjacent methylene groups of the pentyl chain (e.g., C1'-H₂ with C2'-H₂ and N-H; C2'-H₂ with C3'-H₂; C3'-H₂ with C4'-H₂; and C4'-H₂ with C5'-H₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the predicted proton signals of the pentyl chain to their corresponding carbon signals, confirming the assignments made in the 1D spectra. For example, the proton signal at ~3.55 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming the C5'-H₂ assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound (Molecular Formula: C₁₂H₁₆ClNO), the mass spectrometer would show a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 225.7 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 (for the ³⁷Cl isotope) that is about one-third the intensity of the M⁺ peak (for the ³⁵Cl isotope).

The most characteristic fragmentation pattern for N-substituted benzamides involves cleavage of the amide bond. The major fragments expected in the electron ionization (EI) mass spectrum include:

Benzoyl cation (m/z 105): This is often the base peak in the spectrum, formed by alpha-cleavage at the carbonyl group. It is a highly stable ion. chegg.comaskfilo.comnih.gov

Phenyl cation (m/z 77): Formed by the loss of a carbonyl group (CO) from the benzoyl cation. chegg.com

Fragmentation of the alkyl chain, including loss of a chlorine radical or a molecule of HCl.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a high-resolution mass spectrometry technique that provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govoup.com This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.govresearchgate.net For this compound, LC-QTOF-MS would confirm the molecular formula C₁₂H₁₆ClNO by matching the experimentally measured accurate mass with the theoretically calculated mass. This technique is particularly valuable for analyzing samples in complex matrices and for identifying unknown compounds or metabolites in drug discovery and toxicology studies. nih.govdrugtargetreview.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, a secondary amide, would display several characteristic absorption bands that confirm its structure.

The key diagnostic peaks include the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). libretexts.org Additionally, absorptions corresponding to the aromatic ring and the alkyl chloride moiety would be present.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | ~3300 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H | C-H Stretch | 2950-2850 | Strong |

| Amide C=O | C=O Stretch (Amide I) | ~1640 | Strong |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium |

| Secondary Amide | N-H Bend (Amide II) | ~1540 | Strong |

| Aliphatic C-Cl | C-Cl Stretch | 785-540 | Medium-Strong |

This interactive table summarizes the key vibrational frequencies anticipated in the IR spectrum of this compound. researchgate.netucla.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which are known as chromophores. The chromophore in this compound is the benzamide (B126) group, which consists of a benzene ring conjugated with the amide carbonyl group.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is expected to exhibit two main absorption bands. nih.govresearchgate.net The more intense band, typically observed at a shorter wavelength (around 225-230 nm), is attributed to a π → π* transition within the conjugated aromatic system. A second, much weaker absorption band at a longer wavelength (around 260-270 nm) is due to the n → π* transition of the carbonyl group's non-bonding electrons. The alkyl chloride portion of the molecule does not absorb significantly in the standard UV-Vis range (200-800 nm).

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) | Relative Intensity (ε) |

| π → π | Benzoyl group | ~228 | High |

| n → π | Carbonyl group | ~265 | Low |

This interactive table details the expected electronic transitions for the benzamide chromophore.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable technique for the separation, isolation, and purification of compounds from a mixture.

Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. nii.ac.jp For the purification of this compound, a moderately polar compound, silica (B1680970) gel is an effective stationary phase.

The crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of a silica gel column. A solvent system, or eluent, of appropriate polarity is then passed through the column. A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rsc.org By gradually increasing the proportion of ethyl acetate (gradient elution), or by using a fixed ratio (isocratic elution), the components of the crude mixture can be separated. beilstein-journals.org this compound will travel down the column at a rate dependent on its polarity relative to other components. Fractions are collected and analyzed (e.g., by thin-layer chromatography or DART-MS) to isolate the pure compound.

Table 4: Typical Column Chromatography Parameters for this compound Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 or 100-200 mesh) |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture |

| Elution Mode | Gradient (e.g., starting from 95:5 to 80:20 Hexane:Ethyl Acetate) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

This interactive table provides a general set of conditions for the chromatographic purification of this compound.

Thin Layer Chromatography (TLC) for Purity and Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in synthetic organic chemistry for its simplicity, speed, and efficiency. researchgate.net In the context of the synthesis of this compound, which is typically formed via the acylation of 5-chloropentan-1-amine with benzoyl chloride, TLC serves two primary purposes: monitoring the progress of the reaction and assessing the purity of the final product.

The technique operates on the principle of differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat plate) and a liquid mobile phase (the eluent or solvent system). cyberleninka.ru Compounds are separated based on their affinity for the stationary phase versus the mobile phase, which is primarily dictated by their polarity. rsc.org

Reaction Monitoring: To monitor the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. These are spotted alongside the starting materials (5-chloropentan-1-amine and benzoyl chloride) as references. The disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product indicate the progression of the reaction. The reaction is considered complete when the limiting reactant spot is no longer visible on the TLC plate.

Purity Assessment: For purity assessment, a small amount of the isolated product is dissolved and spotted on a TLC plate. After developing the plate, the appearance of a single, well-defined spot suggests a high degree of purity. The presence of multiple spots indicates the existence of impurities, which could include unreacted starting materials or byproducts. The retention factor (Rf), a key parameter in TLC, is calculated for each spot.

The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front:

Rf = Distance traveled by the spot / Distance traveled by the solvent front

This value is characteristic for a specific compound in a given solvent system and on a particular stationary phase, aiding in the identification of components in a mixture. nih.gov

Detailed Methodologies for this compound Analysis:

Stationary Phase: Aluminum or glass plates pre-coated with silica gel 60 F254 are standard for the analysis of benzamide derivatives. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. nih.gov A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly employed. The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents to achieve optimal separation, where the Rf value of the product is ideally between 0.3 and 0.7. cyberleninka.ru

The table below details typical solvent systems used for the TLC analysis of reactions involving benzamide synthesis.

| System ID | Mobile Phase Composition (v/v) | Polarity | Typical Application |

| A | Hexane:Ethyl Acetate (4:1) | Low | Good for initial trials and separating less polar components. |

| B | Hexane:Ethyl Acetate (3:2) | Medium | Often provides optimal separation for the product from starting materials. |

| C | Dichloromethane (B109758):Methanol (9.5:0.5) | Medium-High | Useful if compounds are not sufficiently mobile in ethyl acetate/hexane systems. nanobioletters.com |

Visualization: Since this compound contains a benzene ring, it is inherently UV-active. Therefore, the primary method of visualization is by observing the TLC plate under a UV lamp (at 254 nm), where the compound will appear as a dark spot against a fluorescent green background. Additional visualization can be achieved by staining, such as exposure to iodine vapor or dipping the plate in a potassium permanganate (B83412) solution, which reacts with many organic compounds.

Expected TLC Profile and Rf Values:

The separation on a silica gel plate is governed by the polarity of the compounds.

5-chloropentan-1-amine (Reactant): The primary amine group makes this compound highly polar, causing it to adsorb strongly to the silica gel. It will therefore have a very low Rf value, often remaining at or near the baseline.

Benzoyl Chloride (Reactant): While reactive, it is significantly less polar than the amine. It will travel much further up the plate, exhibiting a high Rf value. However, it is often hydrolyzed to benzoic acid on the silica plate, which may appear as a separate spot.

This compound (Product): As an amide, this product is polar, but less so than the starting amine due to the replacement of the N-H bonds with the bulky benzoyl group. It will have an intermediate Rf value, clearly separated from the starting materials.

The following table provides representative data for a typical TLC analysis of the synthesis of this compound.

| Compound | Role | Expected Rf Value (Hexane:Ethyl Acetate 3:2) | Visualization (UV, 254 nm) |

| 5-chloropentan-1-amine | Reactant | 0.05 - 0.15 | Not UV active |

| Benzoyl Chloride | Reactant | 0.70 - 0.85 | Appears as a dark spot |

| This compound | Product | 0.40 - 0.55 | Appears as a dark spot |

This systematic use of TLC allows for precise monitoring of the reaction's endpoint and provides a reliable, qualitative assessment of the product's purity before proceeding with more advanced characterization techniques.

Future Research Directions and Unexplored Chemical Space

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of N-(5-Chloropentyl)benzamide typically involves the acylation of 5-chloropentan-1-amine with benzoyl chloride, often using a stoichiometric amount of a base like pyridine (B92270) or triethylamine (B128534) in a chlorinated solvent. This process generates significant waste, particularly hydrochloride salts and residual solvent. Future research should focus on developing more sustainable and atom-economical synthetic routes.

Green chemistry alternatives could include:

Catalytic Amidation: Direct condensation of benzoic acid and 5-chloropentan-1-amine using a catalyst that facilitates water removal, thereby avoiding the use of highly reactive and hazardous acid chlorides. Boronic acid catalysts are a promising option for this transformation.

Solvent-Free or Green Solvent Reactions: Exploring reaction conditions that eliminate the need for volatile organic compounds (VOCs). This could involve mechanochemical synthesis (ball-milling) or the use of greener solvents like deep eutectic solvents (DESs), ionic liquids, or water. researchgate.net

Flow Chemistry: Implementing a continuous flow process for the synthesis can improve safety, efficiency, and scalability while minimizing waste.

A comparative overview of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthesis (Schotten-Baumann) | Potential Green Approaches |

| Benzoyl Source | Benzoyl Chloride | Benzoic Acid, Benzaldehyde |

| Catalyst/Reagent | Stoichiometric Base (e.g., Pyridine) | Catalytic (e.g., Boronic Acids, Enzymes) |

| Solvent | Chlorinated Solvents (e.g., DCM) | Water, Deep Eutectic Solvents, Solvent-free |

| Byproduct | Hydrochloride Salts | Water |

| Atom Economy | Low to Moderate | High |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The this compound scaffold possesses two distinct reactive sites: the N-H bond of the amide and the C-Cl bond of the alkyl chain. This duality opens up a vast, underexplored chemical space for novel transformations.

Transformations at the Alkyl Chloride Terminus: The primary alkyl chloride is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. Future work could explore reactions such as:

Azidation: Reaction with sodium azide (B81097) to form N-(5-azidopentyl)benzamide, a key precursor for click chemistry via the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Cyanation: Introduction of a nitrile group using sodium or potassium cyanide, yielding N-(5-cyanopentyl)benzamide, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be explored, although this would likely require conversion of the chloride to a more reactive halide (iodide) or a pseudohalide.

Transformations at the Amide Group: While amides are generally stable, the N-H bond can participate in various reactions.

N-Alkylation/N-Arylation: Catalytic methods could be developed for the selective alkylation or arylation of the amide nitrogen, providing access to tertiary amides.

Transamidation: Metal- or enzyme-catalyzed transamidation could be used to exchange the benzoyl group or the chloropentyl amine portion, offering a modular approach to new derivatives. mdpi.com

The table below outlines potential novel reaction pathways for this compound.

| Reactive Site | Reaction Type | Reagent/Catalyst | Potential Product |

| C-Cl | Nucleophilic Substitution (Azidation) | Sodium Azide (NaN₃) | N-(5-azidopentyl)benzamide |

| C-Cl | Nucleophilic Substitution (Cyanation) | Sodium Cyanide (NaCN) | N-(5-cyanopentyl)benzamide |

| C-Cl | Finkelstein Reaction | Sodium Iodide (NaI) | N-(5-iodopentyl)benzamide |

| N-H | Dehydrogenative Coupling | Transition Metal Catalyst | Dimeric or oligomeric structures |

| C=O / N-H | Transamidation | Lewis Acid / Base Catalyst | Variously substituted amides |

Mechanistic Elucidation of Less Understood Reactions of the this compound Scaffold

A deeper understanding of the reaction mechanisms involving the this compound scaffold is crucial for optimizing existing transformations and discovering new ones. While the fundamental mechanisms of amidation and nucleophilic substitution are well-established, the interplay between the two functional groups within the same molecule presents opportunities for more nuanced investigation.

Intramolecular Cyclization: Under basic conditions, there is a potential for intramolecular N-alkylation to form an eight-membered ring (N-benzoyl-azocane). Mechanistic studies could clarify the kinetics and thermodynamics of this process versus intermolecular reactions. Factors such as base strength, solvent polarity, and temperature would be critical variables.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model transition states and reaction pathways for various transformations. researchgate.netnih.gov This would provide insights into activation energies and help predict the feasibility of novel reactions, such as catalyzed C-H activation on the pentyl chain or the benzoyl ring.

Kinetic Analysis: Experimental kinetic studies, for instance using in-situ monitoring techniques like NMR or IR spectroscopy, can validate computational models and provide quantitative data on reaction rates and orders. nih.gov This would be particularly valuable for understanding competitive reaction pathways.

| Research Question | Proposed Mechanistic Study | Key Parameters to Investigate |

| Intramolecular vs. Intermolecular Reactivity | Kinetic analysis via ¹H NMR monitoring; DFT calculations of transition state energies. | Concentration, base strength, solvent, temperature. |

| Catalytic N-Arylation Mechanism | Identification of catalytic intermediates; Hammett plot analysis; Isotope labeling studies. | Ligand effects, catalyst loading, substrate electronic effects. |

| Photochemical Reactivity | Quantum yield determination; Product analysis under various irradiation wavelengths; Laser flash photolysis. | Wavelength, photosensitizer, solvent. |

Design and Synthesis of Advanced Architectures Incorporating the Benzamide-Chloropentyl Motif

The bifunctional nature of this compound makes it an ideal building block (monomer or linker) for the synthesis of complex macromolecules and supramolecular assemblies.

Polymer Synthesis: The compound could serve as an AB-type monomer for the synthesis of polyamides. For example, conversion of the chloro group to an amino group would yield a monomer suitable for polycondensation, resulting in polymers with regularly spaced benzamide (B126) moieties. These polymers could exhibit interesting properties such as high thermal stability and hydrogen-bonding-driven self-assembly.

Macrocycle Synthesis: High-dilution conditions could favor intramolecular reactions or template-driven intermolecular reactions to form novel macrocycles. The benzamide group can act as a rigid structural element and a hydrogen-bond donor/acceptor, while the flexible pentyl chain allows for cyclization.

Linker for Bioconjugation: The chloropentyl group can act as an electrophilic handle to attach the molecule to biomolecules (e.g., proteins, peptides) through reaction with nucleophilic residues like lysine (B10760008) or cysteine. The benzamide portion could serve as a recognition motif or a scaffold for attaching other functional units, such as fluorophores or drug molecules.

| Advanced Architecture | Synthetic Strategy | Key Features of this compound | Potential Application |

| Polyamides | Conversion of -Cl to -NH₂ followed by polycondensation. | AB-type monomer structure. | High-performance materials, fibers. |

| Macrocycles | Template-assisted synthesis under high dilution. | Defined bond vectors and H-bonding capability. | Host-guest chemistry, ion transport. |

| Drug-Linker Conjugates | Nucleophilic substitution with a drug molecule's functional group. | Reactive alkyl halide, stable amide linker. | Targeted drug delivery. |

| Functionalized Surfaces | Grafting onto surfaces bearing nucleophilic groups. | Covalent anchoring via the C-Cl bond. | Modified stationary phases, biosensors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.